molecular formula C10H13NO3 B1340626 tert-Butyl 4-oxopyridine-1(4H)-carboxylate

tert-Butyl 4-oxopyridine-1(4H)-carboxylate

Cat. No.: B1340626
M. Wt: 195.21 g/mol
InChI Key: VVIBVBMWPUXVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-oxopyridine-1(4H)-carboxylate: is a chemical compound with the molecular formula C10H15NO3 . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxopyridine-1(4H)-carboxylate typically involves the reaction of pyridine derivatives with tert-butyl esters. One common method is the esterification of 4-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxopyridine-1(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 4-oxopyridine-1(4H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and as a building block for bioactive molecules.

Medicine: The compound is explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxopyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor interactions.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxypyridine-1(4H)-carboxylate
  • tert-Butyl 4-aminopyridine-1(4H)-carboxylate
  • tert-Butyl 4-methylpyridine-1(4H)-carboxylate

Uniqueness: tert-Butyl 4-oxopyridine-1(4H)-carboxylate is unique due to its oxo group, which imparts distinct reactivity and properties compared to its hydroxyl, amino, and methyl counterparts. This makes it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-oxopyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIBVBMWPUXVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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